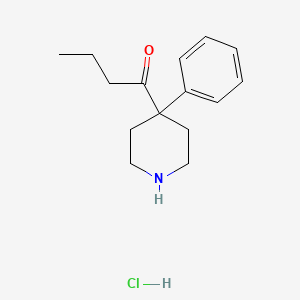
4-Chloro-3',3,5'-trifluorobenzophenone
説明
4-Chloro-3,3,5'-trifluorobenzophenone (4-CFTB) is a synthetic organic compound with the molecular formula C13H6ClF3O. It is a colorless, crystalline solid with a melting point of 130°C and a boiling point of 312°C. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. 4-CFTB has been widely studied for its various applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
科学的研究の応用
4-Chloro-3',3,5'-trifluorobenzophenone has found numerous applications in scientific research. It has been used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. 4-Chloro-3',3,5'-trifluorobenzophenone has been used as a reagent in the preparation of heterocyclic compounds, such as azoles and thiazoles. It has also been used in the synthesis of fluorescent dyes and in the preparation of organic sensors.
作用機序
The mechanism of action of 4-Chloro-3',3,5'-trifluorobenzophenone is not fully understood. However, it is believed to be involved in the formation of reactive intermediates, such as free radicals and carbocations, which can then react with other molecules to form new compounds. These reactive intermediates can also interact with biological molecules, such as proteins and DNA, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3',3,5'-trifluorobenzophenone are largely unknown. However, it has been shown to have some toxic effects in animals. In rats, 4-Chloro-3',3,5'-trifluorobenzophenone has been shown to cause liver damage and to increase the levels of liver enzymes. It has also been shown to cause DNA damage in human cells.
実験室実験の利点と制限
4-Chloro-3',3,5'-trifluorobenzophenone has several advantages and limitations for use in lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be easily synthesized. However, it is highly toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are numerous potential future directions for research on 4-Chloro-3',3,5'-trifluorobenzophenone. These include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Other potential research directions include the development of safer and more efficient synthesis methods, the development of novel materials based on 4-Chloro-3',3,5'-trifluorobenzophenone, and the investigation of its potential use in drug delivery. Additionally, further research is needed to explore the potential toxicity of 4-Chloro-3',3,5'-trifluorobenzophenone and to develop methods for its safe and effective use in lab experiments.
特性
IUPAC Name |
(4-chloro-3-fluorophenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-11-2-1-7(5-12(11)17)13(18)8-3-9(15)6-10(16)4-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZYBNYHCYAUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210411 | |
| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3',3,5'-trifluorobenzophenone | |
CAS RN |
951890-78-1 | |
| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3023616.png)








